molecular formula C6H8O2 B8013367 (2S)-2,5-dimethylfuran-3-one

(2S)-2,5-dimethylfuran-3-one

Cat. No.: B8013367
M. Wt: 112.13 g/mol
InChI Key: ASOSVCXGWPDUGN-YFKPBYRVSA-N
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Description

(2S)-2,5-Dimethylfuran-3-one is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a ketone group at position 3. This compound is known for its distinct aroma and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5-dimethylfuran-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,5-hexanedione. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furan ring.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic dehydration of 2,5-hexanediol. This process involves the use of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, treatment with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

(2S)-2,5-Dimethylfuran-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s aroma properties make it useful in studies related to olfaction and flavor perception.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (2S)-2,5-dimethylfuran-3-one involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic smell.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Lacks the ketone group at position 3.

    2-Methylfuran-3-one: Has only one methyl group at position 2.

    3-Methylfuran-2-one: The positions of the methyl and ketone groups are swapped.

Uniqueness: (2S)-2,5-Dimethylfuran-3-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a furan ring, two methyl groups, and a ketone group makes it particularly valuable in flavor and fragrance applications.

Properties

IUPAC Name

(2S)-2,5-dimethylfuran-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOSVCXGWPDUGN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)C=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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